1-[Butoxy(phenyl)methyl]piperidine
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Overview
Description
1-[Butoxy(phenyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
The synthesis of 1-[Butoxy(phenyl)methyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with butoxy(phenyl)methyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-[Butoxy(phenyl)methyl]piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[Butoxy(phenyl)methyl]piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Butoxy(phenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[Butoxy(phenyl)methyl]piperidine can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the butoxy(phenyl)methyl group, has a simpler structure and different chemical properties.
N-acylpiperidine: A derivative with an acyl group attached to the nitrogen atom, known for its antioxidant and anticancer activities.
Spiropiperidines: Compounds with a spirocyclic structure, which exhibit unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
5351-11-1 |
---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-[butoxy(phenyl)methyl]piperidine |
InChI |
InChI=1S/C16H25NO/c1-2-3-14-18-16(15-10-6-4-7-11-15)17-12-8-5-9-13-17/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3 |
InChI Key |
RXVXIYHFUSOSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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